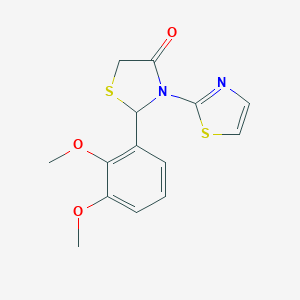
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one, also known as DMTT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is structurally similar to thiazolidinedione, a class of drugs used to treat diabetes. In
Mécanisme D'action
The exact mechanism of action of 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one exerts its therapeutic effects by modulating various signaling pathways. It has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been reported to lower blood glucose levels in diabetic animal models by improving insulin sensitivity. 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has also been found to reduce oxidative stress and inflammation, which are known to play a role in the development of various diseases. Additionally, 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to possess antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has some limitations. It has poor solubility in water, which can make it difficult to administer in in vivo studies. Additionally, the exact mechanism of action of 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one research. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its effects on metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one and to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization and oxidation. The final product is obtained as a white crystalline powder with a melting point of 244-246°C.
Applications De Recherche Scientifique
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties. 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C14H14N2O3S2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H14N2O3S2/c1-18-10-5-3-4-9(12(10)19-2)13-16(11(17)8-21-13)14-15-6-7-20-14/h3-7,13H,8H2,1-2H3 |
Clé InChI |
NXPMZZJOJDRRQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=NC=CS3 |
SMILES canonique |
COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)
![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)

![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277663.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B277664.png)